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(+)-1-Phenylethyl isothiocyanate -

(+)-1-Phenylethyl isothiocyanate

Catalog Number: EVT-15035284
CAS Number:
Molecular Formula: C9H9NS
Molecular Weight: 163.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-1-Phenylethyl isothiocyanate, often referred to as phenylethyl isothiocyanate, is a bioactive compound derived from various natural sources, primarily from cruciferous vegetables such as watercress and mustard. This compound is notable for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. It is classified as an isothiocyanate, a group of compounds known for their sulfur-containing functional groups which contribute to their biological activities.

Source and Classification

Phenylethyl isothiocyanate is typically obtained from the hydrolysis of glucosinolates found in plants of the Brassicaceae family. When these plants are damaged (e.g., through chewing or cutting), the enzyme myrosinase catalyzes the conversion of glucosinolates into various products, including isothiocyanates. This compound falls under the classification of isothiocyanates, which are known for their diverse biological activities and roles in plant defense mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of phenylethyl isothiocyanate can be achieved through several methods:

  1. One-Pot Synthesis: A common method involves the reaction of phenethylamine with carbon disulfide to form N-phenyl dithiocarbamate, followed by desulfurylation using thiophosgene (TCT). The process is efficient and can yield phenylethyl isothiocyanate in good isolated yields (up to 61%) under optimized conditions .
  2. Extraction from Natural Sources: Phenylethyl isothiocyanate can also be extracted from watercress by-products using liquid-liquid extraction techniques. This method involves optimizing factors such as temperature and pH to maximize yield .

Technical Details

  • Reaction Conditions: The reaction typically requires specific conditions such as temperature control (often around room temperature) and careful monitoring of reactant concentrations to ensure high yields.
  • Purification: After synthesis or extraction, purification techniques like vacuum distillation or chromatographic methods are employed to isolate the desired compound.
Molecular Structure Analysis

Structure and Data

Phenylethyl isothiocyanate has a molecular formula of C9H11NCSC_9H_{11}NCS with a molecular weight of approximately 181.26 g/mol. Its structure features a phenyl group attached to an ethyl chain with an isothiocyanate functional group (-N=C=S).

  • Structural Representation:
    C6H5 CH2 CH2 N=C=S\text{C}_6\text{H}_5\text{ CH}_2\text{ CH}_2\text{ N}=\text{C}=\text{S}

Data

  • Melting Point: Approximately 19-22 °C.
  • Boiling Point: Around 170 °C.
  • LogP: The hydrophobicity of phenylethyl isothiocyanate can be indicated by its logP value of approximately 3.47, suggesting significant lipophilicity which may influence its bioavailability and interaction with biological membranes .
Chemical Reactions Analysis

Reactions and Technical Details

Phenylethyl isothiocyanate participates in various chemical reactions due to its reactive isothiocyanate group:

  1. Nucleophilic Substitution Reactions: The electrophilic nature of the carbon atom in the isothiocyanate group allows it to react with nucleophiles, making it useful in organic synthesis.
  2. Hydrolysis: In aqueous environments, phenylethyl isothiocyanate can hydrolyze to form thiourea derivatives, which may have different biological activities.
  3. Biological Interactions: In biological systems, it has been shown to induce apoptosis in cancer cells via caspase activation pathways, highlighting its potential therapeutic applications .
Mechanism of Action

Process and Data

The mechanism by which phenylethyl isothiocyanate exerts its biological effects involves several pathways:

  1. Apoptosis Induction: Phenylethyl isothiocyanate has been shown to activate caspases (specifically caspase-3, -8, and -9), leading to programmed cell death in various cancer cell lines. This process involves the cleavage of poly (ADP-ribose) polymerase (PARP), a marker for apoptosis .
  2. Cell Signaling Modulation: It modulates key signaling pathways by downregulating anti-apoptotic proteins such as Mcl-1 and inhibiting the phosphoinositide 3-kinase/Akt pathway, which further promotes apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to pale yellow liquid.
  • Odor: Characteristic pungent odor typical of mustard oils.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.
  • Stability: Sensitive to heat and light; thus, storage conditions must be controlled to prevent degradation.

Relevant Data or Analyses

Research indicates that phenylethyl isothiocyanate has antioxidant properties that can combat oxidative stress in cells, contributing to its potential health benefits .

Applications

Scientific Uses

Phenylethyl isothiocyanate has garnered attention for its potential applications in various fields:

  1. Antioxidant Agent: It exhibits strong antioxidant activity, making it valuable in food preservation and health supplements.
  2. Anti-inflammatory Agent: Studies have shown that it can reduce inflammation markers, suggesting its use in treating inflammatory diseases .
  3. Cancer Prevention: Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer therapy research .
  4. Microbial Activity: Exhibits bactericidal properties against certain pathogens, indicating potential uses in food safety and preservation.
Biosynthesis and Natural Occurrence

Enzymatic Hydrolysis of Glucosinolates in Cruciferous Vegetables

(+)-1-Phenylethyl isothiocyanate (PEITC) is a chiral phytochemical belonging to the isothiocyanate family, characterized by the functional group –N=C=S. It is biosynthesized endogenously in plants of the Brassicaceae family through the enzymatic hydrolysis of its glucosinolate precursor, gluconasturtiin (2-phenylethyl glucosinolate). Glucosinolates are sulfur-rich, anionic secondary metabolites comprising a β-D-thioglucose moiety, a sulfonated oxime group (C=NOSO₃⁻), and a variable side chain (R-group). In gluconasturtiin, this R-group is a phenethyl moiety [3] [9]. Cruciferous plants compartmentalize glucosinolates in vacuoles, physically separated from the endogenous enzyme myrosinase (β-thioglucoside glucohydrolase). Upon tissue disruption—through chewing, cutting, or processing—cellular integrity is compromised, allowing myrosinase to access gluconasturtiin. This enzymatic hydrolysis follows a general reaction scheme where the thioglucosidic bond is cleaved, releasing glucose and forming an unstable aglycone intermediate. This intermediate spontaneously undergoes a Lossen rearrangement to yield the bioactive PEITC as the primary hydrolysis product under neutral pH conditions [2] [3] [7].

Table 1: Key Structural Features of Gluconasturtiin and PEITC

CompoundChemical StructureMolecular FormulaPlant Source
Gluconasturtiinβ-D-thioglucose-S-(phenethyl)-N-hydroxysulfateC₁₅H₂₁NO₉S₂⁺Watercress, garden cress
(+)-1-Phenylethyl isothiocyanate (PEITC)C₆H₅-CH₂-CH₂-N=C=SC₉H₉NSPredominantly watercress

Role of Myrosinase in Gluconasturtiin Conversion

Myrosinase is a thioglucosidase enzyme pivotal in the activation of PEITC. In horseradish (Armoracia rusticana), myrosinase exists as a 65 kDa dimeric protein stabilized by a zinc atom, exhibiting broad substrate specificity for various glucosinolates [2]. Its catalytic mechanism involves nucleophilic attack on the thioglucoside bond, facilitated by conserved glutamic acid residues within the active site. The hydrolysis efficiency of gluconasturtiin to PEITC is highly dependent on:

  • pH Optimization: Myrosinase exhibits maximal activity between pH 5.0 and 8.0, with PEITC formation favored over alternative products (e.g., nitriles or thiocyanates) [2] [3].
  • Temperature Dependence: The reaction proceeds optimally between 20°C and 45°C. Thermal inactivation (>60°C) during cooking denatures myrosinase, significantly reducing PEITC yield unless hydrolysis is mediated by gut microbiota [3] [7].
  • Cofactor Requirements: Specifier proteins (e.g., epithiospecifier proteins) can divert hydrolysis toward non-isothiocyanate products. However, gluconasturtiin predominantly yields PEITC in the absence of ferrous ions or acidic conditions [2] [3].

Recent studies using hairy root cultures of horseradish (Agrobacterium rhizogenes-transformed) confirm that myrosinase expression and activity vary by tissue origin, influencing PEITC production kinetics. Cultures derived from leaf blades showed higher enzymatic activity than petiole-derived lines, correlating with enhanced isothiocyanate yields [2].

Variability in Isothiocyanate Yield Across Plant Species and Processing Conditions

The yield of PEITC is highly variable across plant species, influenced by genetic factors, agricultural practices, and post-harvest processing:

  • Species-Specific Accumulation: Watercress (Nasturtium officinale) contains the highest recorded concentrations of gluconasturtiin (up to 1.2 mg/g fresh weight), making it the most significant dietary source of PEITC. Other sources include garden cress, radish, and cruciferous sprouts, though at substantially lower levels [3] [7] [9].Table 2: PEITC Precursor Content in Select Cruciferous Vegetables

    Plant SpeciesGluconasturtiin Content (µmol/g DW)PEITC Yield Potential
    Nasturtium officinale (Watercress)15.8 – 42.3High
    Raphanus sativus (Radish)1.2 – 8.7Moderate
    Lepidium sativum (Garden Cress)7.5 – 22.6Medium-High
    Armoracia rusticana (Horseradish)0.5 – 4.1Low-Moderate
  • Processing Impact:

  • Thermal Treatment: Blanching or boiling inactivates myrosinase, reducing PEITC generation by >80%. Steaming or microwaving better preserves enzyme activity (losses <30%) [3] [7].
  • Mechanical Disruption: Extending chewing time or fine grinding enhances myrosinase-gluconasturtiin contact. Optimized industrial processing (e.g., controlled maceration) can increase PEITC yield by 3-fold compared to minimal processing [7] [9].
  • pH and Fermentation: Acidic conditions (pH <4.0) favor nitrile formation over PEITC. Fermentation by lactic acid bacteria may restore hydrolysis via microbial myrosinases [3].

  • Agricultural and Environmental Factors: Soil sulfur availability, climate stress, and plant age modulate gluconasturtiin biosynthesis. Hydroponically grown watercress shows 40% higher gluconasturtiin than soil-grown counterparts under identical conditions [7]. Sustainable extraction techniques, such as aqueous micellar systems (e.g., Genapol X-080), have been optimized (2.0% surfactant, 25°C, pH 9.0) to recover PEITC from watercress by-products, yielding ~2900 µg PEITC/g dry weight—comparable to organic solvents but with lower environmental impact [7].

Table 3: Factors Influencing PEITC Yield Post-Harvest

FactorConditionEffect on PEITC YieldMechanism
Temperature>60°C (cooking)↓↓↓ (>80% loss)Myrosinase denaturation
Particle SizeFine grinding/paste↑↑↑ (3-fold increase)Enhanced substrate-enzyme contact
pHNeutral (6.0–7.0)↑↑↑Favors Lossen rearrangement to PEITC
pHAcidic (<4.0)↓↓↓Nitrile/epithionitrile formation
StorageDried/lyophilized↑↑Gluconasturtiin stabilization

This variability underscores the importance of controlled processing to maximize the bioavailability of PEITC for dietary and nutraceutical applications [1] [2] [3].

Properties

Product Name

(+)-1-Phenylethyl isothiocyanate

IUPAC Name

1-phenylethyl thiocyanate

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C9H9NS/c1-8(11-7-10)9-5-3-2-4-6-9/h2-6,8H,1H3

InChI Key

JDSQMYAEPAGMLF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC#N

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